molecular formula C7H9NO3S B1469785 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid CAS No. 955400-89-2

2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1469785
CAS No.: 955400-89-2
M. Wt: 187.22 g/mol
InChI Key: PWLBVWDXWWBOAW-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-methoxyethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBVWDXWWBOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. Its unique structure, featuring a carboxylic acid group and a methoxyethyl substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H9NO3S
  • Structure : The compound consists of a five-membered thiazole ring with a carboxylic acid and methoxyethyl groups attached.

The biological activity of 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Research indicates that 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid demonstrates significant biological activity across several domains:

Activity Type Description Reference
AntimicrobialExhibits activity against bacteria and fungi
AnticancerPotential cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to disease processes

Antimicrobial Properties

A study evaluated the antimicrobial activity of 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed promising results, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values indicated significant antiproliferative activity.
  • HCT-116 (Colon Cancer) : The compound showed effective inhibition of cell growth.

These findings suggest that 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid could serve as a lead compound for developing new anticancer therapies.

Comparative Analysis with Related Compounds

The biological activity of 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acidEthoxy group instead of methoxy groupModerate antimicrobial activity
2-Amino-5-(2-methoxyethyl)-thiazole-4-carboxylic acidContains an amino groupEnhanced anticancer properties
5-Methylthiazole-4-carboxylic acidMethyl substitution on the thiazole ringVarying reactivity and potential therapeutic uses

This table illustrates how modifications in the structure can lead to variations in biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid, have demonstrated potent antimicrobial properties. Research indicates that thiazole compounds exhibit significant activity against various bacterial strains. For instance, a study highlighted that thiazole derivatives showed enhanced antibacterial effects compared to traditional antibiotics like oxytetracycline, with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL against Gram-positive and Gram-negative bacteria .

Antiviral Properties
Recent investigations into thiazole derivatives have also revealed their potential as antiviral agents. Specifically, compounds related to thiazoles have been evaluated for their efficacy against HIV-1 integrase, showcasing promising results in inhibiting viral replication . The structural modifications in thiazole compounds can lead to enhanced binding affinities, making them suitable candidates for further drug development.

Agricultural Applications

Fungicides and Herbicides
Thiazole derivatives are being explored for their fungicidal and herbicidal properties. The incorporation of the thiazole ring into agrochemical formulations has been shown to improve efficacy against a range of plant pathogens. For example, compounds with similar structures have been reported to inhibit fungal growth effectively, suggesting that 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid could be developed into a novel agricultural fungicide .

Materials Science

Polymer Additives
In materials science, thiazole derivatives are being investigated as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them attractive for use in various industrial applications. The incorporation of such compounds can lead to improved performance characteristics in polymers used for packaging and construction materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved EffectsReferences
Medicinal ChemistryAntimicrobial agentsMICs of 7.8 µg/mL - 15.6 µg/mL against bacteria
Antiviral agentsInhibition of HIV-1 replication
Agricultural ScienceFungicidesEffective inhibition of fungal growth
Materials SciencePolymer additivesEnhanced thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted on various thiazole derivatives demonstrated that modifications in the side chains significantly affected their antibacterial activity. The study found that introducing different substituents at the 4-position of the thiazole ring enhanced the compound's potency against resistant bacterial strains .

Case Study 2: Agricultural Development
Field trials utilizing thiazole-based fungicides showed a marked reduction in crop diseases caused by fungal pathogens. The application of these compounds resulted in improved yield and quality of crops such as wheat and corn, indicating their potential role in sustainable agriculture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.